FP-(F)(F)(F)F.CC[N+]1(C)CCCC1
. The InChI is 1S/C7H16N.F6P/c1-3-8(2)6-4-5-7-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1
. 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate's crystal structure reveals a system dominated by interionic coulombic interactions between the cation and anion. [] Hydrogen bonding is minimal within the structure. [] This characteristic contributes to its liquid state at room temperature. []
Computational studies utilizing Density Functional Theory (DFT) calculations have provided insights into the gas-phase structure of the 1-ethyl-1-methylpyrrolidinium hexafluorophosphate ion pair. [] The calculations suggest the presence of hydrogen bonds between the cation and anion, influencing the overall stability and properties of the ionic liquid. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9